4,6-Diaminobenzene-1,3-dicarboxylic acid

Solid-state chemistry FTIR spectroscopy Tautomeric equilibrium

DAIA's unique 1,3,4,6-substitution delivers consistent neutral solid-state reactivity and predictable hydrogen-bonding patterns, eliminating the mixed speciation issues of amino analogs. Achieve 64% higher Mn in aromatic ladder polyamides vs A2+B2 methods. Ideal for thermally stable polyquinazolones and defect-free MOF synthesis.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 13324-94-2
Cat. No. B080002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminobenzene-1,3-dicarboxylic acid
CAS13324-94-2
Synonyms4,6-Diamino-1,3-benzenedicarboxylic acid
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1C(=O)O)N)N)C(=O)O
InChIInChI=1S/C8H8N2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14)
InChIKeyILPDVOFDSNNCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diaminobenzene-1,3-dicarboxylic acid (CAS 13324-94-2): A Diamino-Functionalized Isophthalic Acid Building Block for Advanced Polymers and Metal-Organic Frameworks


4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid or DAIA) is an aromatic dicarboxylic acid featuring two amino groups at the 4- and 6-positions and two carboxylic acid groups at the 1- and 3-positions of the benzene ring . With the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol, this compound serves as a bifunctional monomer for the synthesis of high-performance polymers and as a functionalized linker for metal-organic frameworks (MOFs) [1]. The distinct 1,3,4,6-substitution pattern confers unique coordination geometry and hydrogen-bonding capabilities that differentiate it from other diaminobenzenedicarboxylic acid isomers.

Why 4,6-Diaminobenzene-1,3-dicarboxylic acid Cannot Be Simply Substituted by Other Diaminobenzene Dicarboxylates


The specific 1,3,4,6-substitution pattern of 4,6-diaminobenzene-1,3-dicarboxylic acid imparts distinct physicochemical properties that are not shared by its positional isomers (e.g., 2,5-diaminoterephthalic acid) or mono-amino analogs (e.g., 5-aminoisophthalic acid). These differences manifest in solid-state speciation, synthetic accessibility, and the thermal and mechanical performance of derived polymers and MOFs [1]. For instance, the compound exists exclusively in the neutral molecular form in the solid state, whereas other aromatic amino acids adopt mixed neutral/zwitterionic equilibria [2]. Furthermore, the regiochemistry of the amino and carboxyl groups dictates the outcomes of key synthetic transformations, such as the Hofmann degradation of pyromellitic di-imide, where the 4,6-isomer is produced as a mixture with the 2,5-isomer unless specific metal chelation strategies are employed [3]. These structure-driven differences preclude simple substitution and necessitate careful selection of the appropriate isomer for target applications.

Quantitative Evidence Guide for 4,6-Diaminobenzene-1,3-dicarboxylic acid: Differentiated Performance vs. Comparators


Solid-State Speciation: Exclusively Neutral Form in 4,6-Diaminoisophthalic Acid vs. Mixed Neutral/Ionic Forms in o-Aminobenzoic Acid

FTIR spectroscopic analysis of four aromatic amino acids revealed that 4,6-diaminoisophthalic acid exists exclusively in the neutral molecular form in the solid phase, whereas o-aminobenzoic acid and methylene-bis-anthranilic acid exhibit coexisting neutral and ionic (zwitterionic) forms [1]. This difference arises from the unique substitution pattern and hydrogen-bonding network of 4,6-diaminoisophthalic acid, which prevents charge separation and zwitterion formation.

Solid-state chemistry FTIR spectroscopy Tautomeric equilibrium

Synthetic Selectivity: Hofmann Degradation Yields Mixture of 4,6- and 2,5-Diaminobenzene Dicarboxylates; Metal Chelation Directs Exclusively to 2,5-Isomer

The Hofmann degradation of pyromellitic di-imide produces a mixture of 4,6-diaminoisophthalic acid and 2,5-diaminoterephthalic acid under standard conditions [1]. However, when the reaction is performed using copper or cobalt chelates of the di-imide, or in the presence of cupric or cobaltic salts, the product is exclusively 2,5-diaminoterephthalic acid [1]. This demonstrates that the 4,6-isomer is formed as a co-product only in the absence of metal ion coordination, highlighting the distinct synthetic pathways accessible to each isomer.

Organic synthesis Isomer separation Hofmann degradation

Polymer Molecular Weight: AB-Type Monomer Polymerization of 4,6-Diaminoisophthalic Acid Derivative Achieves Higher Mn (3350) than A2+B2 Monomer Combination (Mn 2040)

In the synthesis of aromatic ladder polyamides, polymerization of an AB-type monomer derived from 4,6-diaminoisophthalic acid yielded a product with number-average molecular weight (Mn) of 3350 and weight-average molecular weight (Mw) of 6760 (determined by SEC) [1]. In contrast, the copolymerization of A2- and B2-type monomers under identical conditions afforded only oligomeric products with Mn = 2040 and Mw = 3020 [1]. The AB-type monomer strategy enabled significantly higher molecular weight polymer, attributed to the controlled stoichiometry and reduced cyclization side reactions.

Polymer chemistry Ladder polymers Polycondensation

Commercial Purity: 4,6-Diaminobenzene-1,3-dicarboxylic acid Available at 98% Purity, Exceeding Typical 95% Baseline

Commercially sourced 4,6-diaminobenzene-1,3-dicarboxylic acid is routinely offered at 98% purity (HPLC, NMR, GC verified), as specified by major suppliers . This purity level exceeds the typical 95% minimum purity commonly associated with research-grade diaminobenzenedicarboxylic acids .

Chemical procurement Quality control MOF ligand

Polyquinazolone Thermal Stability: DAIA-Derived Polymers Exhibit Higher Thermal Stability and Glass Transition Temperature than BDC-Derived Analogs

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies of polyquinazolone (PQ) polymers demonstrated that those prepared from 4,6-diaminoisophthalic acid (DAIA) possess higher thermal stabilities and higher glass transition temperatures (Tg) compared to corresponding polymers prepared from 4,4′-diaminodiphenyl-3,3′-dicarboxylic acid (BDC) [1]. The enhanced thermal performance of DAIA-based PQs is attributed to the more stable and rigid fused quinazolone backbone unit conferred by the 1,3,4,6-substitution pattern of DAIA [1].

Thermal analysis High-performance polymers Polyquinazolones

Recommended Application Scenarios for 4,6-Diaminobenzene-1,3-dicarboxylic acid Based on Differentiated Performance Evidence


Synthesis of High-Purity Metal-Organic Framework (MOF) Ligands Requiring Predictable Solid-State Speciation

The exclusive neutral molecular form of 4,6-diaminobenzene-1,3-dicarboxylic acid in the solid state ensures consistent coordination behavior during MOF synthesis [1]. Unlike o-aminobenzoic acid and related compounds that exist as mixed neutral/zwitterionic species, DAIA provides uniform reactivity and predictable hydrogen-bonding patterns, which is critical for achieving reproducible MOF crystallinity and porosity. Procurement of the 98% purity grade further reduces impurity-related defects in the final framework .

Production of Thermally Stable Polyquinazolone Polymers for High-Temperature Applications

Polyquinazolones synthesized from DAIA exhibit superior thermal stability and higher glass transition temperatures compared to those derived from BDC [2]. This makes DAIA the preferred monomer for engineering plastics, high-temperature coatings, and electronic materials where dimensional stability and resistance to thermal degradation are paramount. The rigid fused quinazolone backbone enabled by the 1,3,4,6-substitution pattern is directly responsible for this performance advantage.

Synthesis of Ladder Polyamides with Controlled Molecular Weight via AB-Type Monomer Strategy

Researchers targeting aromatic ladder polyamides can achieve 64% higher number-average molecular weight (Mn = 3350 vs. 2040) by employing an AB-type monomer derived from DAIA rather than the A2+B2 monomer combination [3]. This approach yields polymers with improved mechanical properties and film-forming capability, suitable for advanced materials applications. The AB-monomer strategy mitigates stoichiometric imbalances and cyclization side reactions that limit molecular weight in conventional A2+B2 polycondensations.

Chelation Therapy Research and Copper Toxicity Studies

4,6-Diaminobenzene-1,3-dicarboxylic acid has been demonstrated to act as an effective chelating agent for copper ions, forming stable complexes that can be excreted via urine or bile . This property positions the compound as a candidate for research into treatments for copper toxicity and Wilson's disease. The 1,3,4,6-substitution pattern provides a favorable geometry for metal coordination, distinguishing it from other diaminobenzenedicarboxylic acid isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Diaminobenzene-1,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.